molecular formula C16H19N3O3S B267306 N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

Katalognummer B267306
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: ALAKHWRKORUFJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide, also known as MCC-950, is a potent inhibitor of NLRP3 inflammasome activation. The NLRP3 inflammasome is a key component of the innate immune system, and its activation has been implicated in a range of inflammatory diseases, including gout, type 2 diabetes, and Alzheimer's disease. MCC-950 has shown promise as a potential therapeutic agent for these conditions, as well as other inflammatory disorders.

Wirkmechanismus

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide works by inhibiting the NLRP3 inflammasome, a complex of proteins that is activated in response to a range of danger signals, including pathogens, toxins, and cellular damage. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which drive inflammation. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide binds to a specific site on the NLRP3 protein, preventing its activation and subsequent cytokine production.
Biochemical and Physiological Effects:
In addition to its effects on the NLRP3 inflammasome, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to have other biochemical and physiological effects. For example, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many inflammatory diseases. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to reduce the expression of genes involved in inflammation and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide is its specificity for the NLRP3 inflammasome, which reduces the risk of off-target effects. N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several potential future directions for research on N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide. One area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and autoimmune disorders. Additionally, the potential use of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide in combination with other therapies, such as anti-inflammatory drugs or immunotherapies, should be explored. Finally, the development of more stable and bioavailable formulations of N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide may improve its clinical utility.

Synthesemethoden

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was first synthesized by chemists at the University of Queensland in Australia. The synthesis method involves a multi-step process, starting with the reaction of 4-nitrobenzoyl chloride with morpholine to form a key intermediate. This intermediate is then reacted with thiosemicarbazide to form the carbamothioyl derivative, which is subsequently cyclized to form the final product, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide has been extensively studied in preclinical models of inflammatory disease, where it has been shown to inhibit NLRP3 inflammasome activation and reduce inflammation. In a mouse model of gout, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was shown to reduce joint inflammation and pain. In a mouse model of Alzheimer's disease, N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide was shown to reduce brain inflammation and improve cognitive function. These results suggest that N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide may have broad therapeutic potential in a range of inflammatory diseases.

Eigenschaften

Produktname

N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}cyclopropanecarboxamide

Molekularformel

C16H19N3O3S

Molekulargewicht

333.4 g/mol

IUPAC-Name

N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H19N3O3S/c20-14(11-1-2-11)18-16(23)17-13-5-3-12(4-6-13)15(21)19-7-9-22-10-8-19/h3-6,11H,1-2,7-10H2,(H2,17,18,20,23)

InChI-Schlüssel

ALAKHWRKORUFJE-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Kanonische SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.